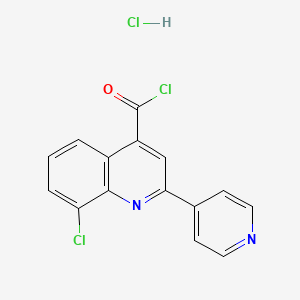
2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide
Vue d'ensemble
Description
2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide, also known as BCPMA, is an important chemical compound that has been studied extensively in recent years. It is a member of the phenylacetamides class of compounds, which are widely used in the synthesis of drugs and other compounds. BCPMA has a wide range of applications in the fields of scientific research, medicinal chemistry, and drug development.
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
- A study explored the synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives, which share a similar bromophenyl group with the compound of interest. These derivatives were synthesized through multi-step reactions, including the Leuckart reaction, and showed potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, with certain compounds exhibiting activities comparable to standard drugs. The presence of bromo groups contributed to the activity of these compounds (Rani, Pal, Hegde, & Hashim, 2016).
Chemical Synthesis and Optimization
- A research focused on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. The study involved the use of Novozym 435 as a catalyst and explored various acyl donors and reaction parameters to optimize the process, highlighting the importance of such compounds in drug synthesis (Magadum & Yadav, 2018).
- The Suzuki‐Miyaura Cross‐Coupling method was employed for the synthesis of N-(2-bromophenyl)acetamide derivatives, indicating the relevance of such compounds in organic synthesis and potential applications in creating various organic molecules (Cottineau, Kessler, & O’Shea, 2006).
Structural and Molecular Analysis
- The structure of a compound similar to the title compound, C15H14BrNO2, was analyzed, showing significant dihedral angles between its structural units, indicating the potential complexity and the importance of structural analysis in understanding the properties of such compounds (Xiao, Ouyang, Qin, Xie, & Yang, 2009).
Potential Applications in Agricultural Chemistry
- Research on N-aryl-2,4-dichlorophenoxyacetamide derivatives, which are structurally similar to the compound , showcased their potential as pesticides. The study emphasized the significance of such compounds in agricultural chemistry and their possible impact on pest control (Olszewska, Pikus, & Tarasiuk, 2008).
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in organic synthesis as building blocks , suggesting that they may interact with a variety of molecular targets.
Mode of Action
Related compounds have been reported to undergo catalytic protodeboronation, a radical approach that allows for formal anti-markovnikov alkene hydromethylation .
Biochemical Pathways
It’s known that similar compounds can participate in base-mediated decarboxylative annulation reactions . This process involves a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .
Result of Action
Similar compounds have been used in the synthesis of a broad range of benzoxepines , suggesting that they may have significant effects on cellular structures and functions.
Action Environment
It’s known that similar compounds can provide high regioselectivity in good yields under transition-metal-free conditions , suggesting that they may be stable and effective in a variety of environments.
Propriétés
IUPAC Name |
2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-4-2-1-3-10(11)7-12(15)14-8-9-5-6-9/h1-4,9H,5-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMPUAGCKOXHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



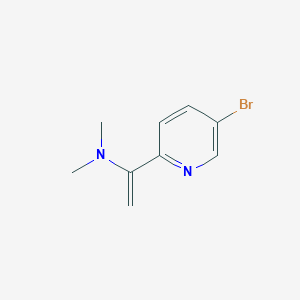
![1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride](/img/structure/B1396461.png)
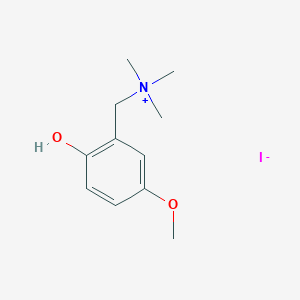
![[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1396463.png)
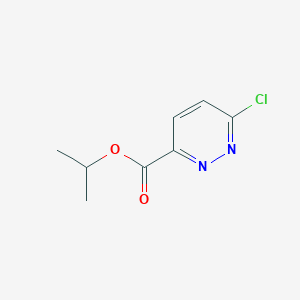
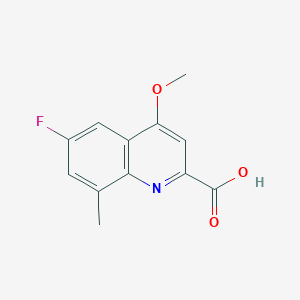
![ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1396468.png)
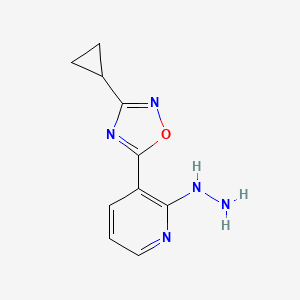
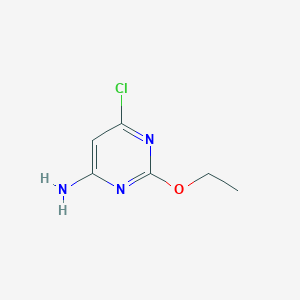
![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1396473.png)
![2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1396476.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B1396478.png)
